N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide
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Overview
Description
N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Ureido Group Introduction: The ureido group can be introduced by reacting the indole derivative with isocyanates under controlled conditions.
Acetamide Group Addition: The final step involves the acylation of the phenyl ring with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .
- N-(2-(1H-indol-3-yl)ethyl)acetamide .
Uniqueness
N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide is unique due to its specific structural features, such as the presence of the ureido group and the acetamide moiety, which contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide is a synthetic compound belonging to the indole derivatives class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.
Overview of the Compound
This compound features an indole moiety, which is significant in many natural products and pharmaceuticals. Indole derivatives are known for their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:
- Receptor Binding : Indole derivatives often exhibit high affinity for various receptors, influencing numerous signaling pathways. This includes modulation of the cell cycle and apoptosis in cancer cells .
- Biochemical Pathways : The compound has been shown to affect pathways related to inflammation and tumor growth, particularly through inhibition of key proteins involved in these processes .
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest at the G2/M phase. In vitro studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MGC-803 (gastric carcinoma) | 0.4 ± 0.1 |
A549 (lung cancer) | 1.59 |
DU-145 (prostate cancer) | 1.00 |
HCT-116 (colon cancer) | 1.34 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .
Antiviral Activity
The compound's antiviral properties have also been explored, with preliminary studies indicating effectiveness against certain viral strains. The mechanism appears to involve interference with viral replication processes, although specific pathways remain under investigation.
Antimicrobial Effects
In addition to its anticancer and antiviral activities, this compound has demonstrated antimicrobial properties against various bacterial strains. This aspect highlights its potential utility in treating infections alongside its anticancer applications .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study synthesized this compound through a multi-step reaction involving indole derivatives and characterized its biological activity against selected cancer cell lines. The results indicated potent antiproliferative effects, warranting further exploration into its mechanism of action .
- Comparative Studies : Comparative analyses with other indole derivatives have shown that modifications in the structure can significantly impact biological activity. For instance, variations in substituents on the indole ring led to differing levels of cytotoxicity and receptor binding affinity .
Properties
IUPAC Name |
N-[3-[(1-ethylindol-3-yl)carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-23-12-17(16-9-4-5-10-18(16)23)22-19(25)21-15-8-6-7-14(11-15)20-13(2)24/h4-12H,3H2,1-2H3,(H,20,24)(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBJSCTYYYGRTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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